molecular formula C9H8N4O2 B14201157 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene CAS No. 828922-84-5

1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene

Cat. No.: B14201157
CAS No.: 828922-84-5
M. Wt: 204.19 g/mol
InChI Key: FHJCJNVVAJSMGE-UHFFFAOYSA-N
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Description

1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene (CAS: 828922-84-5) is an aromatic compound featuring a nitro group (-NO₂) at the ortho position and a 3-azidoprop-1-en-1-yl substituent attached to the benzene ring. Its molecular formula is C₉H₈N₄O₂, with a molecular weight of 204.18 g/mol . The azide (-N₃) and nitro groups confer unique reactivity, making it a candidate for applications in click chemistry, pharmaceuticals, and materials science. The propenyl linker between the azide and the aromatic ring introduces structural flexibility, which can influence its stability and interaction with other molecules.

Properties

CAS No.

828922-84-5

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

1-(3-azidoprop-1-enyl)-2-nitrobenzene

InChI

InChI=1S/C9H8N4O2/c10-12-11-7-3-5-8-4-1-2-6-9(8)13(14)15/h1-6H,7H2

InChI Key

FHJCJNVVAJSMGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CCN=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution of an allylic halide with sodium azide under heating in an aqueous acetone solution . This reaction yields the desired azide compound along with its isomeric forms.

Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic substitution reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium azide in aqueous acetone or other polar solvents.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene involves its reactivity due to the presence of both azido and nitro groups. The azido group can undergo [3,3]-sigmatropic rearrangement, leading to the formation of isomeric products . The nitro group can participate in electron-withdrawing interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azide and Nitro Substituents

1-(2-Azidoethyl)-3-nitrobenzene (CAS: 223741-86-4)
  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.17 g/mol
  • Key Differences: The azide is attached via a shorter ethyl chain (-CH₂CH₂N₃) instead of a propenyl group.
1-Azido-4-nitrobenzene
  • Molecular Formula : C₆H₄N₄O₂
  • Molecular Weight : 164.12 g/mol
  • Key Differences : Lacks the propenyl linker; the azide and nitro groups are directly attached to the benzene ring at para positions. This structure is simpler and more rigid, often used in Huisgen cycloaddition reactions .

Compounds with Propenyl or Halogenated Linkers

1-(3-Bromopropoxy)-2-nitrobenzene (CAS: 104147-69-5)
  • Molecular Formula: C₉H₁₀BrNO₃
  • Molecular Weight : 260.08 g/mol
  • Key Differences: Replaces the azide with a bromine atom and uses a propoxy (-OCH₂CH₂CH₂Br) linker.
4-[2-(3,3,3-Trifluoroprop-1-en-1-yl)phenyl]morpholine
  • Molecular Formula: Not explicitly provided (similar to C₁₂H₁₂F₃NO)
  • Key Differences : Features a trifluoropropenyl group and a morpholine ring. The electron-withdrawing CF₃ group significantly alters electronic properties compared to the azide substituent .

Functional Group Variations in Aromatic Systems

(E)-N-(t-butoxycarbonyl)-6-(3-azidoprop-1-en-1-yl)-1H-indole
  • Molecular Formula: Not explicitly provided (estimated C₁₉H₂₁N₅O₂)
  • Key Differences : The azidopropenyl group is attached to an indole ring instead of benzene. The indole’s nitrogen heterocycle introduces π-π stacking capabilities and altered solubility .

Comparative Reactivity

  • Click Chemistry : The target compound’s azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to 1-azido-4-nitrobenzene . However, the propenyl linker may sterically hinder reactions compared to simpler aryl azides.
  • Thermal Stability : Azides with propenyl chains (as in the target compound) are generally more thermally stable than aliphatic azides (e.g., 3-bromopropylamine hydrobromide in ) but less stable than aryl azides like 1-azido-4-nitrobenzene .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene C₉H₈N₄O₂ 204.18 Azide, nitro, propenyl Likely low melting point (liquid at RT)
1-(2-Azidoethyl)-3-nitrobenzene C₈H₈N₄O₂ 192.17 Azide, nitro, ethyl linker Higher solubility in polar solvents
1-(3-Bromopropoxy)-2-nitrobenzene C₉H₁₀BrNO₃ 260.08 Bromine, nitro, propoxy linker mp 36–39°C

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